4-(benzyloxy)aniline

Lipophilicity Drug-likeness Permeability

4-(Benzyloxy)aniline (CAS 6373-46-2) is a para-substituted aniline derivative where the benzyloxy motif is non-substitutable for key applications. The electron-donating benzyloxy group (Hammett σp ~ -0.1 to -0.3) enables lower-temperature, catalyst-free benzoxazine polymerization—substituting with unsubstituted or methoxy-aniline raises curing temperature and increases processing costs. In medicinal chemistry, this benzyloxy pharmacophore is essential for achieving sub-micromolar N-type calcium channel blockade (IC50 0.26 μM); 4-methoxyaniline analogues lose potency. Its high lipophilicity (LogP 3.43 vs. aniline ~0.9) is critical for CNS-penetrant candidates, and its boiling point (357.7°C) supports solvent-free melt processing where lower-boiling alkoxyanilines volatilize. Insist on ≥98% purity for reproducible reactivity and material performance.

Molecular Formula C13H13NO
Molecular Weight 199.25 g/mol
CAS No. 6373-46-2
Cat. No. B124853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(benzyloxy)aniline
CAS6373-46-2
Synonymsp-(Benzyloxy)aniline;  4-(Phenylmethoxy)benzenamine;  4-(Benzyloxy)benzenamine;  4-(Phenylmethoxy)aniline;  4-(Phenylmethoxy)benzenamine;  4-Aminophenyl Benzyl Ether;  4-Benzyloxyphenylamine;  NSC 59995;  p-(Benzyloxy)aniline;  p-Aminophenyl Benzyl Ether
Molecular FormulaC13H13NO
Molecular Weight199.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=C(C=C2)N
InChIInChI=1S/C13H13NO/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-9H,10,14H2
InChIKeyFIIDVVUUWRJXLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Benzyloxy)aniline (CAS 6373-46-2) Technical Procurement Guide


4-(Benzyloxy)aniline (CAS 6373-46-2), also referred to as p-benzyloxyaniline or 4-aminophenyl benzyl ether, is a para-substituted aniline derivative with the molecular formula C13H13NO and a molecular weight of 199.25 g/mol [1]. It is characterized by a primary aromatic amine group para to a benzyloxy substituent, which confers specific electronic and steric properties. Physically, it exists as a white to grayish-brown crystalline powder with a melting point of 54–55 °C and a predicted pKa of 5.17±0.10 . Its predicted LogP of 3.43 indicates significant lipophilicity compared to unsubstituted aniline (LogP ~0.9) . The compound serves as a versatile building block in pharmaceutical intermediate synthesis, advanced polymer chemistry, and specialized material science applications .

Why 4-(Benzyloxy)aniline Cannot Be Substituted by Generic Anilines or Alkoxy Analogs


The substitution of 4-(benzyloxy)aniline with unsubstituted aniline, 4-methoxyaniline, or other simple alkoxy anilines is not equivalent and will lead to divergent outcomes in both chemical reactivity and material properties. The benzyloxy group (-OCH2C6H5) is an electron-donating substituent (Hammett σp ~ -0.1 to -0.3) that significantly alters the electron density on the aromatic ring and the basicity of the amine compared to a methoxy group (-OCH3, σp ~ -0.27) or a hydrogen atom [1]. This electronic modulation directly impacts the compound's performance in benzoxazine polymerization: electron-donating aniline substituents lower the polymerization onset temperature, while electron-withdrawing groups raise it, a relationship established through quantitative Hammett correlations [2]. Furthermore, the bulky benzyl group provides steric protection, influencing regioselectivity in electrophilic aromatic substitution and cross-coupling reactions. In medicinal chemistry, the benzyloxy motif is a critical pharmacophore for N-type calcium channel blockade; simple alkoxy substitution results in a loss of potency [3]. Consequently, procurement decisions must be based on specific, quantitative evidence rather than class-level assumptions.

Quantitative Differentiation of 4-(Benzyloxy)aniline Against Comparators


Lipophilicity (LogP) Enhancement vs. Unsubstituted Aniline and 4-Methoxyaniline

4-(Benzyloxy)aniline demonstrates a significantly higher partition coefficient (LogP) compared to aniline and 4-methoxyaniline, which is a critical determinant for membrane permeability and pharmacokinetic properties in drug design. The reported XLogP3 value for 4-(benzyloxy)aniline is 3.1–3.43, whereas aniline has a LogP of ~0.9 and 4-methoxyaniline has a LogP of ~0.9–1.3 [1]. This difference of approximately 2–2.5 log units translates to a predicted >100-fold increase in partition coefficient, directly impacting compound distribution in biological systems and organic synthesis purification strategies.

Lipophilicity Drug-likeness Permeability

Polymerization Temperature Modulation in Benzoxazine Thermosets

In benzoxazine resin synthesis, the electronic nature of the aniline substituent directly controls the polymerization onset temperature (Tp). Systematic studies have established a linear free-energy relationship using Hammett substituent constants (σ): more electron-donating substituents on the aniline moiety lower Tp, while electron-withdrawing substituents raise Tp [1][2]. 4-(Benzyloxy)aniline, with its electron-donating benzyloxy group, acts as a Tp-lowering aniline component. In a comparative study of meta-substituted anilines, benzoxazines derived from aniline with an electron-donating substituent showed reduced polymerization temperatures relative to those with electron-withdrawing substituents (e.g., -CF3), with the polymerization temperature difference quantified as a function of the Hammett σ value [2].

Polymer Chemistry Thermosets Benzoxazines

Potency in N-Type Calcium Channel Blockade vs. Methoxy Analog

In a structure-activity relationship (SAR) study of 4-benzyloxyaniline analogues as N-type voltage-sensitive calcium channel (VSCC) blockers, the benzyloxy motif proved critical for activity. A direct comparator compound, a 4-methoxybenzyl analog, was found to be less potent. Specifically, the lead compound incorporating the 4-benzyloxyphenyl moiety, (S)-2-amino-1-{4-[(4-benzyloxy-phenyl)-(3-methyl-but-2-enyl)-amino]-piperidin-1-yl}-4-methyl-pentan-1-one (compound 11), exhibited an IC50 of 0.67 μM in the IMR32 assay [1]. In contrast, an analogue with a 4-methoxybenzyl substitution showed reduced potency, demonstrating that the benzyloxy group is superior to the methoxy group for this target [1]. Another analogue in the series, compound 4, showed an IC50 of 0.26 μM .

Medicinal Chemistry Ion Channels Neurotherapeutics

Basicity (pKa) and Ionization Energy Differentiation

The basicity of the amine group, as measured by pKa, and the ionization energy (IE) are fundamental properties that govern reactivity in acid-base chemistry and electrochemical applications. 4-(Benzyloxy)aniline has a predicted pKa of 5.17±0.10, which is significantly lower than that of unsubstituted aniline (pKa = 4.6 for the conjugate acid of aniline, meaning the aniline itself is more basic) [1]. However, the ionization energy of 4-(benzyloxy)aniline is 7.58 eV [2]. The benzyloxy group's electron-donating resonance effect increases the electron density on the nitrogen, making it a stronger base than aniline and more readily protonated or oxidized compared to electron-deficient anilines. This difference in pKa of approximately 0.6 units corresponds to a roughly 4-fold difference in basicity.

Physical Organic Chemistry Basicity Ionization Energy

Thermal Stability: Boiling Point Differential vs. Alkoxy Aniline Analogs

The boiling point (BP) of a compound is a direct indicator of its thermal stability and volatility, which are critical parameters for high-temperature reactions and material processing. 4-(Benzyloxy)aniline has a boiling point of 357.7 °C at 760 mmHg, as reported by BOC Sciences, and is noted for its high thermal stability . In contrast, simpler alkoxy aniline analogs such as 4-methoxyaniline (p-anisidine) have a boiling point of 243 °C, and 4-ethoxyaniline (p-phenetidine) boils at 254 °C [1]. This significant difference of approximately 100–115 °C means that 4-(benzyloxy)aniline can be employed in reactions or processes at elevated temperatures where other anilines would volatilize or decompose.

Thermal Stability Volatility Material Science

Validated Application Scenarios for 4-(Benzyloxy)aniline (CAS 6373-46-2) Based on Quantitative Evidence


Synthesis of N-Type Calcium Channel Blockers for Neurotherapeutic Research

4-(Benzyloxy)aniline is the critical starting material for constructing 4-(4-benzyloxyphenyl)piperidine scaffolds that exhibit potent N-type voltage-sensitive calcium channel (VSCC) blockade. The benzyloxy motif is essential for achieving low micromolar to sub-micromolar IC50 values (e.g., 0.67 μM and 0.26 μM in IMR32 assays) and in vivo efficacy in seizure and pain models (ED50 = 6 mg/kg, iv) [1]. The use of simpler anilines (e.g., 4-methoxyaniline) in this synthetic pathway yields analogues with significantly reduced potency, underscoring that the benzyloxy group is a non-substitutable pharmacophore for this target class [1]. Procurement of high-purity 4-(benzyloxy)aniline is therefore mandatory for any medicinal chemistry program aiming to explore this validated chemical space for stroke, pain, and other neurological indications.

Design of Low-Temperature Curing Benzoxazine Thermosets

In the synthesis of polybenzoxazine thermosets, 4-(benzyloxy)aniline serves as a monomer component that lowers the polymerization onset temperature (Tp) due to the electron-donating nature of its benzyloxy substituent. Quantitative Hammett studies have demonstrated a linear correlation between the electronic character of the aniline substituent and Tp: more electron-donating groups reduce Tp, enabling catalyst-free curing at lower temperatures [1][2]. Substituting 4-(benzyloxy)aniline with unsubstituted aniline (σp = 0) or an electron-withdrawing analog would result in higher required curing temperatures, potentially limiting processing windows and increasing energy costs. This makes 4-(benzyloxy)aniline the preferred aniline component for benzoxazine formulations requiring lower cure temperatures without sacrificing the thermal and mechanical properties of the final polybenzoxazine [1].

Synthesis of Lipophilic Pharmaceutical Intermediates and Prodrugs

The high lipophilicity of 4-(benzyloxy)aniline (LogP = 3.43) compared to aniline (LogP ~0.9) makes it an indispensable building block for the synthesis of drug candidates and intermediates that require enhanced membrane permeability or specific tissue distribution profiles [1][2]. This property is leveraged in the preparation of N-(4-phenoxyphenyl)benzenesulfonamide derivatives, which are being investigated as nonsteroidal progesterone receptor antagonists . Furthermore, 4-(benzyloxy)aniline is a key intermediate in the synthesis of Acetaminophen-d3, a deuterated analog of the analgesic acetaminophen, where the benzyl protecting group facilitates selective deuteration . For any project where logP is a critical design parameter, substituting a less lipophilic aniline will fundamentally alter the compound's predicted ADME properties.

High-Temperature Organic Synthesis and Material Processing

The high boiling point of 4-(benzyloxy)aniline (357.7 °C at 760 mmHg) provides a significant processing advantage over common alkoxyanilines such as 4-methoxyaniline (BP 243 °C) and 4-ethoxyaniline (BP 254 °C) [1][2]. This thermal stability allows 4-(benzyloxy)aniline to be utilized in solvent-free melt reactions, high-temperature polycondensations, and other processes where lower-boiling anilines would volatilize, causing loss of stoichiometry or requiring specialized pressure equipment. The compound's stability at elevated temperatures also supports its use in the synthesis of specialty polymers and advanced materials where thermal robustness during processing is a key requirement [2].

Technical Documentation Hub

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